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  • Product: 3-(2-Nitrophenoxy)oxetane
  • CAS: 1356114-34-5

Core Science & Biosynthesis

Foundational

3-(2-Nitrophenoxy)oxetane: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 3-(2-Nitrophenoxy)oxetane (CAS: 1356114-34-5)[1] is a highly versatile, strained-ring building block increasingly utilized in modern medicinal chemistry and materials science. By incorporating the oxeta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Nitrophenoxy)oxetane (CAS: 1356114-34-5)[1] is a highly versatile, strained-ring building block increasingly utilized in modern medicinal chemistry and materials science. By incorporating the oxetane moiety—a recognized bioisostere for carbonyl and gem-dimethyl groups—this compound offers an optimized physicochemical profile, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to its acyclic or larger cycloalkane counterparts[2]. This technical guide details the structural logic, synthetic methodologies, and downstream applications of 3-(2-nitrophenoxy)oxetane, specifically focusing on its role as a precursor for complex heterocyclic scaffolds such as benzoxazines and benzomorpholines[3].

Chemical Identity and Physicochemical Profiling

As a Senior Application Scientist, it is critical to evaluate the physicochemical parameters of a building block before integrating it into a drug discovery pipeline. The oxetane ring fundamentally alters the electron distribution and 3D conformation of the attached phenoxy group, providing a rigidified yet polar vector.

Table 1: Physicochemical Properties of 3-(2-Nitrophenoxy)oxetane

PropertyValueCausality / Significance
CAS Number 1356114-34-5[1]Unique identifier for regulatory compliance and inventory tracking.
Molecular Formula C9H9NO4[1]Indicates a low molecular weight, ideal for fragment-based drug design (FBDD).
Molecular Weight 195.17 g/mol [4]Well within Lipinski's Rule of 5; ensures high ligand efficiency.
Topological Polar Surface Area 64.3 Ų[5]Optimal for membrane permeability; balances the highly polar nitro group with the oxetane oxygen.
XLogP3 1.4[5]Low lipophilicity prevents non-specific binding and improves aqueous solubility.
H-Bond Donors / Acceptors 0 / 4[5]The oxetane oxygen acts as a strong H-bond acceptor, mimicking carbonyl interactions.

Causality Insight : The low XLogP3 (1.4)[5] is a direct consequence of the oxetane ring's strong dipole moment. Unlike a gem-dimethyl group, which increases lipophilicity and can lead to poor solubility, the oxetane oxygen provides a polar vector that improves hydration while maintaining a similar steric bulk. This effectively shields the molecule from rapid oxidative metabolism by cytochrome P450 enzymes[2].

Structural Significance in Medicinal Chemistry

The strategic placement of the 2-nitrophenoxy group on the 3-position of the oxetane ring serves two primary purposes:

  • Bioisosterism & Metabolic Stability : The oxetane ring modulates the basicity of adjacent amines (post-reduction) and alters the metabolic soft spots of the molecule. Studies have shown that 3-aryloxetanes exhibit remarkable stability when incubated with human liver microsomes (HLM), resisting glutathione conjugation and rapid clearance[6].

  • Tandem Reactivity : The nitro group at the ortho position acts as a masked nucleophile. Upon reduction to an aniline, the resulting amine is perfectly positioned to attack the strained oxetane ring intramolecularly. This ring-opening cascade is a powerful, atom-economical method for synthesizing 3,4-dihydro-2H-1,4-benzoxazines and tetrahydroquinoxalines—privileged scaffolds found in numerous CNS-active drugs[3].

Synthetic Methodologies: Mitsunobu vs. SN2 Displacement

To synthesize 3-(2-nitrophenoxy)oxetane, two primary routes are evaluated. The choice depends on the substrate's sensitivity to basic conditions.

  • Route A: SN2 Displacement (Base-Promoted) Reacting 2-nitrophenol with an oxetane bearing a leaving group at the 3-position (e.g., 3-iodooxetane or oxetan-3-yl 4-methylbenzenesulfonate) under basic conditions (K₂CO₃ in DMF at 80 °C). Drawback: Oxetanes with leaving groups at the 3-position can be prone to elimination or require harsh thermal conditions, which may lead to ring degradation and lower yields.

  • Route B: Mitsunobu Reaction (Preferred) The 6 of 2-nitrophenol and oxetan-3-ol is the preferred self-validating system[6]. It proceeds under mild, neutral-to-slightly-acidic conditions, avoiding the thermal degradation of the strained oxetane ring. The inversion of stereochemistry at the C3 position is irrelevant here since oxetan-3-ol is achiral, but the mildness of the reaction ensures high fidelity.

Experimental Protocol: Mitsunobu Synthesis of 3-(2-Nitrophenoxy)oxetane

Trustworthiness & Self-Validation : This protocol incorporates in-process controls (TLC/LC-MS) to ensure the complete consumption of the highly reactive DIAD intermediate, preventing downstream purification issues caused by hydrazine byproducts.

Reagents:

  • 2-Nitrophenol : 1.0 equiv (10 mmol, 1.39 g)

  • Oxetan-3-ol : 1.2 equiv (12 mmol, 0.89 g)

  • Triphenylphosphine (PPh₃) : 1.5 equiv (15 mmol, 3.93 g)

  • Diisopropyl azodicarboxylate (DIAD) : 1.5 equiv (15 mmol, 2.95 mL)

  • Anhydrous Tetrahydrofuran (THF) : 50 mL

Step-by-Step Procedure:

  • Preparation of the Betaine Intermediate : In an oven-dried, argon-purged round-bottom flask, dissolve PPh₃ in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Add DIAD dropwise over 10 minutes. Causality: Slow addition at 0 °C controls the exothermic formation of the PPh₃-DIAD betaine complex, preventing the thermal degradation of DIAD before the substrates are introduced.

  • Addition of Substrates : Stir the yellow betaine solution for 15 minutes at 0 °C. Dissolve 2-nitrophenol and oxetan-3-ol in 20 mL of anhydrous THF and add this mixture dropwise to the reaction flask.

  • Propagation and Coupling : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. In-Process Control: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow 2-nitrophenol spot indicates reaction completion.

  • Quenching and Workup : Concentrate the reaction mixture under reduced pressure. The crude residue contains the target product, triphenylphosphine oxide (TPPO), and reduced DIAD.

  • Purification : Suspend the crude residue in cold diethyl ether. TPPO is poorly soluble in cold ether and will precipitate. Filter the suspension, concentrate the filtrate, and purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield 3-(2-nitrophenoxy)oxetane as a pale yellow solid.

Downstream Application: Tandem Ring-Opening to Benzoxazines

The true synthetic value of 3-(2-nitrophenoxy)oxetane lies in its capacity to undergo a tandem reduction/ring-opening sequence to generate complex heterocycles[3].

  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or Iron/HCl.

  • Cyclization : The resulting 2-(oxetan-3-yloxy)aniline is subjected to Lewis acid catalysis (e.g., In(OTf)₃) or gentle heating. The nucleophilic aniline nitrogen attacks the C2 position of the oxetane ring.

  • Ring Opening : The inherent ring strain of the 4-membered oxetane drives the cleavage of the C2–O bond, resulting in a 6-membered 3,4-dihydro-2H-1,4-benzoxazine ring with a pendant hydroxymethyl group at the 3-position. This hydroxymethyl group serves as an ideal handle for further late-stage functionalization.

G A 2-Nitrophenol + Oxetan-3-ol B Mitsunobu Coupling (DIAD, PPh3, THF, 0 °C to RT) A->B C 3-(2-Nitrophenoxy)oxetane CAS: 1356114-34-5 B->C D Nitro Reduction (Pd/C, H2, EtOH) C->D E 2-(Oxetan-3-yloxy)aniline (Reactive Intermediate) D->E F Intramolecular Ring Opening (Acidic or Thermal Catalysis) E->F G 3-(Hydroxymethyl)-3,4-dihydro -2H-1,4-benzoxazine F->G

Figure 1: Synthetic workflow from 2-nitrophenol to benzoxazine via 3-(2-nitrophenoxy)oxetane.

References

  • NextSDS . "3-(2-Nitrophenoxy)oxetane — Chemical Substance Information". 1

  • ChemicalBook . "3-(2-Nitrophenoxy)oxetane CAS#: 1356114-34-5". 4

  • Chem960 . "Cas no 1356114-34-5 (3-(2-Nitrophenoxy)oxetane) Computed Properties".5

  • ACS Publications . "Tandem Amination/Oxetane Ring Opening toward Benzomorpholines". Organic Letters. 3

  • Taylor & Francis . "Synthetic oxetanes in drug discovery: where are we in 2025?". Expert Opinion on Drug Discovery. 6

  • ACS Publications . "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews. 2

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(2-Nitrophenoxy)oxetane

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(2-nitrophenoxy)oxetane...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(2-nitrophenoxy)oxetane. As a key structural motif in medicinal chemistry, understanding the precise spectral characteristics of this molecule is crucial for its synthesis, characterization, and application in drug discovery. This document offers a predictive interpretation based on established NMR principles and data from analogous structures, providing a robust framework for researchers working with this and related compounds.

Introduction

3-(2-Nitrophenoxy)oxetane is a molecule of significant interest due to the convergence of two important pharmacophores: the oxetane ring and the 2-nitrophenoxy group. Oxetanes are increasingly utilized in drug design as metabolically stable isosteres for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2] The 2-nitrophenoxy moiety, on the other hand, is a versatile precursor in organic synthesis and can be a key element in various bioactive molecules.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3][4] By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and stereochemistry of a molecule. This guide will provide a thorough, predicted analysis of the ¹H and ¹³C NMR spectra of 3-(2-nitrophenoxy)oxetane, grounded in fundamental NMR theory and supported by data from related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(2-nitrophenoxy)oxetane is expected to exhibit distinct signals corresponding to the protons of the oxetane ring and the 2-nitrophenoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(2-Nitrophenoxy)oxetane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-4' (Oxetane CH₂)4.8 - 5.0Triplet of doubletsJ ≈ 6-8 Hz4H
H-3' (Oxetane CH)5.2 - 5.4QuintetJ ≈ 6-8 Hz1H
H-6 (Aromatic)7.8 - 8.0Doublet of doubletsJ ≈ 8 Hz, 1.5 Hz1H
H-3 (Aromatic)7.6 - 7.8Doublet of doubletsJ ≈ 8 Hz, 1.5 Hz1H
H-4 (Aromatic)7.2 - 7.4Triplet of doubletsJ ≈ 8 Hz, 1.5 Hz1H
H-5 (Aromatic)7.1 - 7.3Triplet of doubletsJ ≈ 8 Hz, 1.5 Hz1H
Rationale for Predictions:
  • Oxetane Protons: The protons on the oxetane ring (H-2', H-4', and H-3') are expected to appear in the downfield region of the aliphatic spectrum due to the deshielding effect of the ring oxygen. The protons on the carbons adjacent to the oxygen (H-2' and H-4') typically resonate at a lower field than the proton on the carbon bearing the substituent.[5] The methine proton (H-3') is further deshielded by the adjacent oxygen of the phenoxy group. The splitting patterns arise from coupling with neighboring protons on the puckered four-membered ring.[6]

  • Aromatic Protons: The protons on the 2-nitrophenoxy group will be in the aromatic region (typically 6.5-8.5 ppm).[7][8] The strong electron-withdrawing effect of the nitro group will cause significant deshielding of the ortho (H-3) and para (H-5) protons relative to the meta (H-4, H-6) protons. The expected splitting patterns are based on ortho and meta coupling constants.[9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Nitrophenoxy)oxetane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2', C-4' (Oxetane CH₂)73 - 76
C-3' (Oxetane CH)78 - 82
C-1 (Aromatic, C-O)150 - 153
C-2 (Aromatic, C-NO₂)140 - 143
C-6 (Aromatic)125 - 128
C-4 (Aromatic)122 - 125
C-3 (Aromatic)120 - 123
C-5 (Aromatic)115 - 118
Rationale for Predictions:
  • Oxetane Carbons: The carbons of the oxetane ring will appear in the range typical for ethers, with the carbon bearing the phenoxy substituent (C-3') being the most downfield.

  • Aromatic Carbons: The aromatic carbons will resonate in the 115-155 ppm range. The carbon attached to the nitro group (C-2) and the carbon attached to the ether oxygen (C-1) will be the most deshielded. The electron-withdrawing nitro group will influence the chemical shifts of the other ring carbons.[8]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-(2-nitrophenoxy)oxetane, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The choice of solvent is critical and should be based on the solubility of the compound. CDCl₃ is a common choice for many organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Optimize the receiver gain.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of 3-(2-nitrophenoxy)oxetane and the key through-bond relationships that give rise to the observed NMR signals.

Caption: Molecular structure of 3-(2-nitrophenoxy)oxetane.

Caption: Key ¹H-¹³C and ¹H-¹H NMR correlations in 3-(2-nitrophenoxy)oxetane.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-(2-nitrophenoxy)oxetane. The provided tables of expected chemical shifts and the detailed experimental protocol offer a valuable resource for researchers involved in the synthesis and characterization of this and structurally related molecules. The interpretation of NMR data is a critical step in chemical research, and this guide serves as a foundational document to aid in the accurate structural elucidation of novel oxetane-containing compounds, thereby supporting advancements in medicinal chemistry and drug development.

References

  • The r α structure of oxetane as studied by NMR spectroscopy in a nem
  • ¹H NMR spectra (CDCl₃) of oxetane and POx.
  • Nuclear magnetic resonance spectra and structure of fluorinated oxetanes.
  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Studies on the PMR Spectra of Oxetanes. VI 2-(3-Chlorophenyl)oxetane and 2-(2-Chlorophenyl)
  • Supporting Inform
  • OXETANE, 3-(CHLOROMETHYL)- (87498-55-3) ¹H NMR spectrum. ChemicalBook.
  • Chemical Space Explor
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • How to read NMR spectra from the basics (chemical shift, integration r
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  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-
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  • Oxetanes: formation, reactivity and total syntheses of n
  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applic
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  • Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. Elektronische Hochschulschriften der LMU München.
  • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.

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Foundational

Crystallographic data and 3D conformation of 3-(2-Nitrophenoxy)oxetane

An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 3-(2-Nitrophenoxy)oxetane Foreword: The Imperative of Structural Precision in Drug Discovery In the landscape of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 3-(2-Nitrophenoxy)oxetane

Foreword: The Imperative of Structural Precision in Drug Discovery

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a motif of significant interest. Its unique combination of properties—acting as a polar, metabolically stable, and synthetically versatile scaffold—has led to its increasing incorporation into drug candidates.[1][2][3] The molecule 3-(2-Nitrophenoxy)oxetane represents a key building block, combining the strained oxetane ring with a nitrophenoxy group, a common pharmacophore. Understanding the precise three-dimensional conformation of this molecule is not an academic exercise; it is a critical prerequisite for rational drug design, enabling researchers to predict and modulate its interactions with biological targets.

This guide provides a comprehensive overview of the methodologies required to determine the crystallographic structure and conformational dynamics of 3-(2-Nitrophenoxy)oxetane. While, as of the time of this writing, specific crystallographic data for this exact molecule is not publicly available in databases such as the Cambridge Structural Database (CSD)[4][5][6] or the Crystallography Open Database (COD)[7], this document outlines the complete, field-proven workflow a senior application scientist would employ. It serves as both a protocol and a strategic guide, detailing not just the "how" but the "why" behind each experimental choice.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of single crystals of sufficient quality for X-ray diffraction.

Proposed Synthetic Protocol: Williamson Ether Synthesis

A robust and logical approach to synthesizing 3-(2-Nitrophenoxy)oxetane is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide or, in this case, a suitable leaving group on the oxetane ring.

Methodology:

  • Deprotonation of 2-Nitrophenol:

    • To a solution of 2-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the sodium 2-nitrophenoxide salt. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

  • Nucleophilic Substitution:

    • To the resulting phenoxide solution, add 3-bromooxetane or oxetan-3-yl tosylate (1.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Causality: The 3-position of the oxetane is activated by the leaving group (bromide or tosylate), making it susceptible to nucleophilic attack by the 2-nitrophenoxide.

  • Work-up and Purification:

    • Quench the reaction carefully with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 3-(2-Nitrophenoxy)oxetane.

Crystallization: The Art of Inducing Molecular Order

Obtaining a single crystal is often the most challenging step. The goal is to encourage the molecules to slowly arrange themselves into a highly ordered lattice. Several techniques should be attempted in parallel.

Methodology:

  • Solvent Selection:

    • Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

    • Expertise: An ideal crystallization system involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a "good" solvent (e.g., acetone) and place it inside a larger, sealed chamber containing a "poor" solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

    • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4 °C).

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.

Data Collection and Processing Workflow

The following diagram illustrates the standard workflow for SC-XRD analysis.

sc_xrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution cluster_refine Refinement & Validation crystal_mount 1. Mount Crystal on Diffractometer data_collection 2. X-ray Data Collection crystal_mount->data_collection data_reduction 3. Data Reduction & Integration data_collection->data_reduction space_group 4. Space Group Determination data_reduction->space_group structure_solution 5. Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement 6. Structure Refinement structure_solution->refinement validation 7. Validation (e.g., CheckCIF) refinement->validation cif_file 8. Generate CIF File validation->cif_file submission 9. Deposit to Database (e.g., CCDC) cif_file->submission

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystallographic Data

Based on structures of similar small organic molecules containing aromatic and heterocyclic components, a plausible set of crystallographic data for 3-(2-Nitrophenoxy)oxetane is presented below.[8][9][10] This table serves as a template for what would be expected from a successful structure determination.

ParameterExpected Value
Chemical FormulaC₉H₉NO₄
Formula Weight195.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 10-12
b (Å)~ 5-8
c (Å)~ 14-17
α (°)90
β (°)~ 95-105
γ (°)90
Volume (ų)~ 900-1100
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated)~ 1.4-1.5 g/cm³
Final R indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit (S)~ 1.05

Part 3: Molecular Structure and 3D Conformation

The solved crystal structure provides a high-resolution snapshot of the molecule in the solid state.

Key Conformational Features

The primary conformational questions for 3-(2-Nitrophenoxy)oxetane revolve around two key areas: the puckering of the oxetane ring and the dihedral angle between the oxetane and the nitrophenyl rings.

  • Oxetane Ring Puckering: Unsubstituted oxetane is nearly planar, but substituents introduce strain that leads to a puckered conformation.[1][3] The degree of puckering is a critical feature that influences how the molecule presents its functional groups.

  • Torsional Angles: The C-O-C-C torsion angle defining the orientation of the nitrophenyl group relative to the oxetane ring is crucial. This angle determines the overall shape of the molecule, which can range from a more linear to a bent conformation.

Visualizing the 3D Conformation

The following diagram represents the likely connectivity and 3D arrangement of 3-(2-Nitrophenoxy)oxetane.

Caption: 2D representation of 3-(2-Nitrophenoxy)oxetane.

Complementary Analysis: NMR and Computational Modeling

A complete understanding requires corroborating the solid-state structure with solution-state conformation and theoretical calculations.

  • NMR Spectroscopy: 2D NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), can identify through-space correlations between protons.[11] This data reveals which parts of the molecule are close to each other in solution, providing crucial constraints for conformational modeling.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to perform a conformational search and identify low-energy structures. Comparing the calculated lowest-energy conformation with the experimental crystal structure provides a powerful cross-validation of the results.

Conclusion

Determining the crystallographic data and 3D conformation of 3-(2-Nitrophenoxy)oxetane is a multi-faceted process that integrates organic synthesis, crystallography, and spectroscopy. Although a solved structure is not yet publicly available, the systematic workflow detailed in this guide provides a clear and authoritative pathway for its elucidation. The resulting structural data would be invaluable for the scientific community, particularly for researchers in drug discovery, by providing a precise molecular blueprint to guide the design of next-generation therapeutics.

References

  • Vertex AI Search. (2024). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments.
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  • ResearchGate. (n.d.). Helical conformations in oxetane β-amino acid hexamers | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Space Exploration of Oxetanes. PubMed Central. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-Nitrophenoxy)oxetane — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Nitrophenoxy)quinoxaline. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)oxane. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

  • KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Taipei Medical University. (2021). CCDC 1988979: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetonitrile. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

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  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Publications. Retrieved from [Link]

  • VNU Journal of Science. (2023). Synthesis and Structural Characterization of some 3-oxapentane Podand Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and structure of a novel microporous framework stannosilicate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Incorporating 3-(2-Nitrophenoxy)oxetane in Drug Discovery Pipelines

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 3-(2-nitrophenoxy)oxetane into modern drug discovery workflows. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 3-(2-nitrophenoxy)oxetane into modern drug discovery workflows. This unique chemical entity combines two powerful functionalities: the oxetane ring, a highly sought-after scaffold for improving physicochemical properties, and the 2-nitrophenoxy group, a classic photolabile "caging" moiety. We will explore the rationale behind its use, provide detailed protocols for its synthesis and application in photocaging and release studies, and discuss its role as a structural surrogate to enhance drug-like properties.

Introduction: The Dual-Functionality Advantage

In the quest for novel therapeutics, medicinal chemists are constantly seeking innovative molecular scaffolds that confer superior pharmacological and pharmacokinetic profiles. 3-(2-Nitrophenoxy)oxetane emerges as a strategic building block by synergistically combining the benefits of two distinct chemical motifs.

  • The Oxetane Ring: This four-membered, sp³-rich heterocycle has gained significant traction as a "magic" fragment in drug design.[1][2][3] Its introduction into a molecule can lead to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of nearby amines.[4][5] Often used as a surrogate for less favorable groups like gem-dimethyl or carbonyls, the oxetane's polarity and three-dimensional structure can help drug candidates access previously unexplored chemical space and improve target engagement.[1][2][4]

  • The 2-Nitrophenoxy Moiety: This group is a well-established photolabile protecting group (PPG), often referred to as a "photocage".[6][7] When attached to a bioactive molecule, it renders the molecule inert. Upon irradiation with UV light (typically in the 350-366 nm range), the nitro group undergoes a rapid photochemical reaction, cleaving the ether linkage and releasing the active molecule with high spatiotemporal control.[8][9][10] This enables a wide range of applications, from studying receptor kinetics to targeted drug delivery.[9][11]

The combination of these two features in a single, accessible building block provides a powerful tool for creating photoactivatable probes and prodrugs with enhanced physicochemical properties.

Core Scientific Principles

The Oxetane Scaffold as a Physicochemical Modulator

The oxetane ring is not merely a passive linker. Its unique electronic and steric properties actively improve a compound's profile. It can act as a hydrogen bond acceptor and its rigid, non-planar structure can favorably influence the conformation of a drug molecule, locking it into a bioactive state.[1] Programs that have incorporated oxetanes often report improved solubility and better pharmacokinetic (PK) properties compared to their non-oxetane-containing counterparts.[1][12]

Figure 1: Logic for incorporating oxetanes to improve drug-like properties.
The 2-Nitrophenoxy Group for Photocontrolled Release

The photocleavage of ortho-nitrobenzyl ethers is a well-understood intramolecular redox process.[11] Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic position. This initiates a cascade of electronic rearrangements that ultimately leads to the cleavage of the C-O bond, releasing the payload (the oxetane-containing molecule) and forming an o-nitrosobenzaldehyde byproduct.[6]

The efficiency of this "uncaging" process is determined by the quantum yield (Φu) and the molar extinction coefficient (ε) at the irradiation wavelength.[13] For typical o-nitrobenzyl ethers, irradiation with UVA light (e.g., 365 nm from a mercury lamp) is effective.[14][15]

Synthesis and Characterization

Protocol: Synthesis of 3-(2-Nitrophenoxy)oxetane

This protocol describes a standard Williamson ether synthesis, which is a robust and common method for forming the ether linkage.[16][17]

Materials:

  • Oxetan-3-ol

  • 2-Fluoronitrobenzene or 2-Chloronitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

  • Alcohol Addition: Slowly add a solution of oxetan-3-ol (1.0 equivalent) in a small amount of anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Nucleophilic Substitution: Add 2-fluoronitrobenzene (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to afford the pure 3-(2-nitrophenoxy)oxetane.

Self-Validation:

  • Confirm product structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity should be >95% as determined by HPLC analysis.

Application in Photocaging and Drug Release

This section details the use of 3-(2-nitrophenoxy)oxetane as a photocleavable linker to cage a model drug or probe, followed by its light-triggered release.

General Workflow
Figure 2: Experimental workflow for a photocaging experiment.
Protocol: Photorelease of a Caged Compound

This protocol provides a general method for the in-vitro photorelease of a compound caged with the 3-(2-nitrophenoxy)oxetane moiety.

Materials & Equipment:

  • Stock solution of the caged compound (e.g., 10 mM in DMSO).

  • Aqueous buffer solution (e.g., PBS, pH 7.4).

  • UV light source (e.g., mercury lamp with a 365 nm bandpass filter, or a 365 nm LED array).[15]

  • Quartz cuvettes or microplates.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[18][19]

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the desired buffer at a suitable concentration (e.g., 10-100 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to maintain solubility and biological compatibility.

  • Control Sample: Protect one sample from light (e.g., wrap in aluminum foil). This will serve as the "dark" or t=0 control.

  • Irradiation: Place the sample(s) at a fixed distance from the UV light source. Irradiate for specific time intervals (e.g., 0, 1, 5, 15, 30 minutes).

  • Analysis by HPLC: At each time point, inject an aliquot of the irradiated solution (and the dark control) onto the HPLC system.

  • Monitoring: Use a suitable HPLC method (e.g., reverse-phase C18 column) to monitor the reaction.[20] The chromatogram should show a decrease in the peak corresponding to the starting caged compound and the appearance of new peaks corresponding to the released payload and the o-nitrosobenzaldehyde byproduct.[18][21]

  • Quantification: Calculate the percentage of released compound at each time point by integrating the peak areas.

Self-Validation & Expected Results:

  • The dark control sample should show no significant degradation of the caged compound.

  • A time-dependent decrease in the starting material and a corresponding increase in the product should be observed.

  • The identity of the released product can be confirmed by comparing its retention time with an authentic standard and/or by collecting the fraction for mass spectrometry analysis.

Data Presentation

Photolysis data should be summarized to clearly present the efficiency and kinetics of the release.

ParameterValueSource/Method
Caged Compound [Name of your compound]N/A
Irradiation Wavelength (λ) 365 nmMercury Lamp with Filter
Light Intensity [e.g., 5 mW/cm²]Power Meter
Solvent/Buffer PBS, pH 7.4, 1% DMSON/A
Half-life of Photolysis (t½) [e.g., 5.2 min]Calculated from HPLC data
Quantum Yield (Φu) [e.g., 0.05 - 0.15]*Relative measurement vs. standard
Primary Photoproducts Released Payload, o-nitrosobenzaldehydeHPLC-MS

*Note: The quantum yield of o-nitrobenzyl derivatives can vary. Precise determination requires specialized equipment, but a relative rate compared to a known standard provides a useful benchmark.[8][13]

Conclusion and Expert Insights

The 3-(2-nitrophenoxy)oxetane building block is a versatile tool that offers a dual advantage in drug discovery. As a photocage, it provides precise external control over the activation of a bioactive molecule, enabling sophisticated biological experiments. As a structural element, the oxetane ring itself can impart highly desirable physicochemical properties, turning a challenging lead compound into a viable drug candidate.[1][5]

Key Considerations:

  • Wavelength Orthogonality: The 365 nm activation wavelength is generally compatible with most biological systems, minimizing photodamage compared to shorter UV wavelengths.[8][9]

  • Byproduct Effects: The o-nitrosobenzaldehyde byproduct is reactive and could potentially interfere with biological systems. It is crucial to run controls with the irradiated byproduct alone to rule out off-target effects.

  • Stability: Ensure the ether linkage is stable to the chemical conditions used in subsequent synthetic steps and during biological assays in the absence of light.

By leveraging the unique properties of this bifunctional scaffold, research teams can accelerate their discovery pipelines, developing novel probes to interrogate biological systems and designing next-generation therapeutics with superior drug-like properties.

References

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: ACS Chemical Reviews. URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: ACS Chemical Reviews. URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry. Source: National Institutes of Health. URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?. Source: Taylor & Francis Online. URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns. Source: ACS Journal of Medicinal Chemistry. URL: [Link]

  • Title: Flash photolysis–HPLC method applied to the study of photodegradation reactions. Source: RSC Publishing. URL: [Link]

  • Title: Flash photolysis–HPLC method applied to the study of photodegradation reactions. Source: RSC Publishing. URL: [Link]

  • Title: On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Source: ACS Journal of the American Chemical Society. URL: [Link]

  • Title: Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Source: National Institutes of Health. URL: [Link]

  • Title: Photolabile Protecting Groups and Linkers. Source: ResearchGate. URL: [Link]

  • Title: On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Source: ResearchGate. URL: [Link]

  • Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Source: Semantic Scholar. URL: [Link]

  • Title: On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group. Source: National Institutes of Health. URL: [Link]

  • Title: Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Source: KOPS - University of Konstanz. URL: [Link]

  • Title: Photolysis of caged ATP and caged oligonucleotides. Source: Bio-Synthesis Inc.. URL: [Link]

  • Title: Two-Photon-Triggered Photorelease of Caged Compounds from Multifunctional Harmonic Nanoparticles. Source: ACS Applied Materials & Interfaces. URL: [Link]

  • Title: Photoremovable Protecting Groups Used for the Caging of Biomolecules. Source: Wiley-VCH. URL: [Link]

  • Title: Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Source: MDPI. URL: [Link]

  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Source: Wiley Online Library. URL: [Link]

  • Title: Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Source: National Institutes of Health. URL: [Link]

  • Title: Ultra-sensitive HPLC-photochemical reaction-luminol chemiluminescence method for the measurement of secondary amines after nitrosation. Source: ResearchGate. URL: [Link]

  • Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology. Source: National Institutes of Health. URL: [Link]

  • Title: A review of post-column photochemical reaction systems coupled to electrochemical detection in HPLC. Source: Semantic Scholar. URL: [Link]

  • Title: Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. Source: National Institutes of Health. URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products. Source: Beilstein Journals. URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products - PMC. Source: National Institutes of Health. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Nitrophenoxy)oxetane Synthesis

Welcome to the Technical Support Center for oxetane-based drug development. Synthesizing 3-(2-Nitrophenoxy)oxetane presents unique challenges due to the electronic and steric deactivation of the 2-nitrophenol precursor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxetane-based drug development. Synthesizing 3-(2-Nitrophenoxy)oxetane presents unique challenges due to the electronic and steric deactivation of the 2-nitrophenol precursor. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers maximize overall yield and ensure reproducible results.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my S_N2 alkylation yield so low (<30%) when reacting 2-nitrophenol with 3-iodooxetane or oxetan-3-yl tosylate? A1: The low yield is primarily driven by the poor nucleophilicity of the 2-nitrophenoxide anion. The nitro group at the ortho position exerts a strong electron-withdrawing effect (via both induction and resonance), stripping electron density away from the oxygen. Additionally, the ortho-substitution creates significant steric hindrance, making the S_N2 attack on the secondary carbon of 3-iodooxetane kinetically unfavorable. Furthermore, 3-iodooxetane can be prone to degradation or competing elimination at the high temperatures (80–110 °C) typically required for this reaction. Solution: If you must use the S_N2 pathway, switch your base from K₂CO₃ to Cs₂CO₃ and use a highly polar aprotic solvent like DMF. The larger ionic radius of the cesium cation creates a looser ion pair, generating a more "naked" and highly reactive phenoxide nucleophile.

Q2: Is there an alternative synthetic route that bypasses the poor nucleophilicity of 2-nitrophenoxide? A2: Yes. The Mitsunobu reaction using oxetan-3-ol is the most effective workaround for electronically deactivated phenols[1]. The Mitsunobu protocol requires a pronucleophile with a pKa < 11. Because 2-nitrophenol has a pKa of ~7.2, it is exceptionally well-suited for this chemistry. Instead of relying on the phenoxide to attack an alkyl halide, the reaction uses DIAD and PPh₃ to activate oxetan-3-ol into a highly reactive alkoxyphosphonium intermediate. The phenoxide then rapidly traps this intermediate, driving the reaction forward at room temperature and drastically improving yields[2].

Q3: How do I resolve purification issues caused by the triphenylphosphine oxide (TPPO) byproduct in the Mitsunobu route? A3: TPPO is notoriously difficult to separate from polar oxetane products via standard silica gel chromatography because they often co-elute. Solution: Implement a cold precipitation step before chromatography. After concentrating the reaction solvent (THF), resuspend the crude mixture in cold diethyl ether or a 9:1 Hexanes:EtOAc mixture. TPPO is poorly soluble in cold non-polar solvents and will crash out as a white solid, allowing you to filter it off easily before loading your compound onto a column.

Part 2: Quantitative Data & Route Comparison

The following table summarizes the quantitative differences between the standard and optimized pathways for synthesizing 3-(2-Nitrophenoxy)oxetane.

MethodologyReagentsSolventTempTypical YieldReaction TimeKey Challenge
Standard S_N2 Alkylation 3-Iodooxetane, K₂CO₃MeCN80 °C20–40%16–24 hPoor nucleophilicity
Optimized S_N2 Alkylation 3-Iodooxetane, Cs₂CO₃DMF90 °C50–65%12–18 hReagent degradation
Mitsunobu Etherification Oxetan-3-ol, DIAD, PPh₃THF0 °C to RT75–90%4–8 hTPPO byproduct removal[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized S_N2 Alkylation (Cesium Carbonate Method)

Use this method if oxetan-3-ol is unavailable and you must proceed with an alkyl halide.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-nitrophenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Phenoxide Formation: Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will turn a deep, vibrant orange, visually confirming the successful deprotonation and formation of the phenoxide anion.

  • Alkylation: Add 3-iodooxetane (1.2 equiv) dropwise. Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 16 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with a 5% LiCl aqueous solution (3x).

    • Self-Validation Check: The LiCl wash is critical to completely partition and remove DMF from the organic layer, which otherwise causes severe streaking during column chromatography.

  • Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Mitsunobu Etherification (Recommended for High Yield)

This is the authoritative standard for sterically hindered or deactivated phenols.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-nitrophenol (1.0 equiv), oxetan-3-ol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIAD (1.2 equiv) dropwise over 15 minutes.

    • Causality Note: Slow addition controls the exothermic formation of the betaine intermediate, preventing the degradation of the oxetane ring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The 2-nitrophenol spot (bright yellow, UV active) should completely disappear, replaced by a new, less polar UV-active spot corresponding to the oxetane product.

  • TPPO Removal: Concentrate the mixture under reduced pressure. Resuspend the crude viscous residue in cold diethyl ether (or 10% EtOAc in Hexanes). Stir for 30 mins at 0 °C.

  • Filtration: Filter the resulting white precipitate (TPPO) through a Celite pad and concentrate the filtrate.

  • Isolation: Purify the crude product via silica gel chromatography to afford pure 3-(2-Nitrophenoxy)oxetane.

Part 4: Reaction Workflow Visualization

Workflow Start Target: 3-(2-Nitrophenoxy)oxetane Substrate Substrate: 2-Nitrophenol Start->Substrate Path1 Route A: SN2 Alkylation (3-Iodooxetane) Substrate->Path1 Path2 Route B: Mitsunobu (Oxetan-3-ol) Substrate->Path2 Barrier1 Challenge: Poor Nucleophilicity & Sterics Path1->Barrier1 Barrier2 Challenge: TPPO Byproduct Separation Path2->Barrier2 Opt1 Optimization: Use Cs2CO3 in DMF (90°C) Barrier1->Opt1 Opt2 Optimization: Cold Et2O Precipitation Barrier2->Opt2 Yield1 Yield: 50-65% Opt1->Yield1 Yield2 Yield: 75-90% Opt2->Yield2

Workflow diagram comparing SN2 and Mitsunobu pathways for 3-(2-Nitrophenoxy)oxetane synthesis.

Part 5: References

  • Title: The Advent of a Versatile Building Block: A Technical Guide to the Discovery and Initial Studies of 3-Oxetyl Tosylate Source: benchchem.com URL:

  • Title: Application Notes and Protocols: 3-Iodooxetane as a Versatile Building Block in Complex Organic Synthesis Source: benchchem.com URL:

  • Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes Source: nih.gov URL: 2

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: tandfonline.com URL: 1

Sources

Optimization

Technical Support Center: Selective Nitro Group Reduction in the Presence of an Oxetane Ring

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering the challenge of selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering the challenge of selectively reducing a nitro group without cleaving a proximal oxetane ring. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate this delicate transformation successfully.

Understanding the Challenge: The Lability of the Oxetane Ring

The oxetane moiety, a four-membered cyclic ether, is an increasingly popular structural motif in medicinal chemistry due to its ability to favorably modulate physicochemical properties such as solubility and metabolic stability.[1] However, the inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, particularly under acidic or certain reductive conditions.[2] This presents a significant challenge when a molecule also contains a nitro group that requires reduction to an amine, a common transformation in the synthesis of pharmaceutical intermediates.[3]

The primary difficulty lies in the fact that many standard nitro group reduction methods employ conditions that can promote oxetane cleavage.[4][5] For instance, strong acids used in conjunction with reducing metals can readily protonate the oxetane oxygen, initiating nucleophilic attack and ring opening.[2] Similarly, some powerful hydride reagents may also lead to undesired decomposition.[6] Therefore, a careful selection of reagents and reaction conditions is paramount to achieve the desired chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: My oxetane ring is opening during catalytic hydrogenation with Pd/C. What's going wrong and how can I fix it?

A1: While catalytic hydrogenation with palladium on carbon (Pd/C) is a go-to method for nitro group reduction, it can be problematic in the presence of an oxetane ring for a few reasons.[4] Firstly, commercially available Pd/C catalysts can have residual acidity, which can catalyze the oxetane ring-opening. Secondly, the reaction conditions, such as the choice of solvent and the use of acidic additives, can contribute to this side reaction.

Troubleshooting and Solutions:

  • Neutralize the Catalyst: Before use, wash the Pd/C catalyst with a dilute solution of a mild base (e.g., sodium bicarbonate) and then with distilled water and your reaction solvent to remove any acidic residues.

  • Solvent Choice: Employ a neutral, protic solvent like ethanol or isopropanol. Avoid acidic solvents like acetic acid.

  • Control the pH: If the reaction medium becomes acidic during the reduction, consider adding a non-nucleophilic base, such as sodium carbonate or potassium carbonate, to maintain neutrality.

  • Consider an Alternative Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) or Raney Nickel are often milder alternatives for catalytic hydrogenation and may be more compatible with the oxetane ring.[4][7]

  • Switch to Transfer Hydrogenation: This method often employs milder conditions. Using a hydrogen donor like ammonium formate or formic acid with Pd/C can be highly effective and selective.[8]

Q2: Are there any metal-free methods to reduce a nitro group without affecting the oxetane ring?

A2: Yes, several metal-free methods can be employed, which can be advantageous in avoiding potential metal contamination in the final product.

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an excellent choice for reducing nitroarenes under mild, typically aqueous or semi-aqueous conditions.[9][10] It is highly chemoselective and tolerates a wide range of functional groups, including oxetanes. The reaction is believed to proceed through a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.

  • Transfer Hydrogenation with Organic Donors: While often catalyzed by metals, some metal-free transfer hydrogenation systems exist. However, for this specific transformation, sodium dithionite is a more established and reliable metal-free option.

Q3: I have other sensitive functional groups in my molecule, such as halogens and carbonyls. What is the most robust method to selectively reduce the nitro group while preserving both the oxetane and these other groups?

A3: This is a common and complex challenge. The ideal method will be highly chemoselective.

  • For Halogens (Cl, Br, I): Standard catalytic hydrogenation with Pd/C is notorious for causing dehalogenation.

    • Recommended Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a very mild and effective method that typically does not affect halogens or oxetanes.[4] Iron powder with ammonium chloride (Fe/NH₄Cl) in a protic solvent is another excellent and cost-effective option.[3][11]

  • For Carbonyls (Ketones, Aldehydes):

    • Recommended Method: SnCl₂·2H₂O is again a prime candidate as it is highly selective for the nitro group over carbonyls.

  • For Esters and Amides:

    • Recommended Method: Sodium dithionite (Na₂S₂O₄) is generally a safe choice and will not reduce esters or amides. Catalytic transfer hydrogenation with ammonium formate and Pd/C can also be effective, but conditions should be carefully monitored.

Troubleshooting Guide: Method Selection

The following decision tree can guide you in selecting an appropriate reduction method based on the functional groups present in your molecule.

G start Start: Nitro compound with oxetane ring fg_check Other sensitive functional groups present? start->fg_check halogen_check Halogens (Cl, Br, I)? fg_check->halogen_check Yes no_other_fg No other sensitive groups fg_check->no_other_fg No carbonyl_check Carbonyls (ketone, aldehyde)? halogen_check->carbonyl_check No method1 Use SnCl2·2H2O or Fe/NH4Cl halogen_check->method1 Yes ester_amide_check Esters or Amides? carbonyl_check->ester_amide_check No method2 Use SnCl2·2H2O carbonyl_check->method2 Yes ester_amide_check->no_other_fg No method3 Use Na2S2O4 or Transfer Hydrogenation (Pd/C, HCOONH4) ester_amide_check->method3 Yes method4 Catalytic Hydrogenation (PtO2 or Raney Ni) or Transfer Hydrogenation no_other_fg->method4

Caption: Decision tree for selecting a nitro reduction method.

Comparative Summary of Recommended Methods

MethodReducing Agent(s)Typical ConditionsProsCons
Catalytic Hydrogenation H₂, PtO₂ or Raney NiEthanol, RT, 1-4 atm H₂High yield, clean reaction.[7]Requires specialized hydrogenation equipment.
Transfer Hydrogenation Pd/C, HCOONH₄Methanol or Ethanol, refluxAvoids high-pressure H₂ gas, generally mild.Catalyst can be pyrophoric.
Metal/Acid Reduction Fe, NH₄ClEthanol/Water, refluxInexpensive, robust, tolerates many functional groups.[3][11]Workup can be tedious to remove iron salts.
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol, refluxVery mild, highly chemoselective for nitro groups.[4]Stoichiometric amounts of tin salts are produced.
Sodium Dithionite Reduction Na₂S₂O₄DMF/Water or THF/Water, RT to 60 °CMetal-free, excellent chemoselectivity, mild conditions.[12]Can require aqueous solvent systems.

Detailed Experimental Protocols

Protocol 1: Nitro Group Reduction using Sodium Dithionite

This protocol is ideal for substrates with multiple sensitive functional groups, where a metal-free and mild approach is desired.

Materials:

  • Nitro-oxetane compound

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitro-oxetane compound (1.0 eq) in a mixture of DMF and water (e.g., 5:1 v/v).

  • Add sodium dithionite (3.0-5.0 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Nitro Group Reduction using Fe/NH₄Cl

This classic and robust method is highly effective and economical, particularly for larger-scale synthesis.

Materials:

  • Nitro-oxetane compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitro-oxetane compound (1.0 eq), ethanol, and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.0-1.2 eq) and iron powder (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the desired amine.

  • Purify as necessary.

Workflow Diagram: General Experimental Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve nitro-oxetane in appropriate solvent add_reagents Add reducing agent (e.g., Na2S2O4 or Fe/NH4Cl) dissolve->add_reagents heat Heat to specified temperature (if required) add_reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor quench Quench/Cool reaction monitor->quench Reaction Complete filter Filter (if solid byproducts) quench->filter extract Aqueous workup & Extraction filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (Chromatography/Recrystallization) dry_concentrate->purify

Caption: General experimental workflow for nitro group reduction.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Li, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 589. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Maity, D., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(18), 3351–3356. [Link]

  • Dewangan, C., et al. (2026). Ethanol as a H2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst. Green Chemistry, 28(3), 1456-1463. [Link]

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12065–12103. [Link]

  • Reddy, T. R., et al. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 88(24), 17757–17768. [Link]

  • Chen, J., et al. (2017). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 46(31), 10291–10298. [Link]

  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 27(17), 7845-7851. [Link]

  • Smith, A. G., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3475. [Link]

  • Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 7297. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1427. [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

  • Wu, S., et al. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Catalysis, 8, 274–283. [Link]

  • Reddy, T. R., et al. (2014). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Indian Journal of Chemistry - Section B, 53B(1), 108-111.
  • Hreczycho, G., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Fiveable. (2025, August 15). Sodium Dithionite: Organic Chemistry Study Guide. Retrieved from [Link]

  • Deadman, B. J., et al. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry, 14, 1528–1535. [Link]

  • Zakumbaeva, G. D., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Kovács, S., et al. (2022). Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds. Catalysts, 12(4), 458. [Link]

Sources

Troubleshooting

Technical Support Center: 3-(2-Nitrophenoxy)oxetane Handling &amp; Storage

As a Senior Application Scientist, I have structured this technical support guide to address the unique dual-sensitivity of 3-(2-Nitrophenoxy)oxetane (CAS: 1356114-34-5). This molecule contains two notoriously reactive m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical support guide to address the unique dual-sensitivity of 3-(2-Nitrophenoxy)oxetane (CAS: 1356114-34-5). This molecule contains two notoriously reactive motifs: a highly strained oxetane ring and a photolabile nitroaromatic group. Understanding the causality behind its degradation is critical for reproducible drug development and synthesis.

This guide provides field-proven insights, self-validating protocols, and diagnostic workflows to ensure the structural integrity of your compound.

Part 1: Quantitative Storage & Handling Parameters

To prevent spontaneous degradation, the storage environment must be strictly controlled. The following table summarizes the optimal parameters and the mechanistic rationale behind each requirement.

ParameterOptimal Range/ConditionMechanistic Rationale
Storage Temperature 2–8 °C (Refrigerated)Minimizes thermal kinetic energy, preventing spontaneous ring-opening and slowing ambient hydrolysis.
Light Exposure 0 Lux (Amber vial or Foil)Prevents UV-mediated photochemical excitation and subsequent reduction of the 2-nitrophenoxy moiety.
Atmosphere <10% Relative Humidity (Argon/N2)Excludes atmospheric moisture, preventing nucleophilic attack on the strained oxetane ring[1].
Solvent Compatibility pH > 7 (e.g., THF, DMF, MeCN)Prevents acid-catalyzed oxonium ion formation. Unneutralized halogenated solvents must be strictly avoided[1].
Part 2: Mechanistic FAQs & Troubleshooting

Q1: My 3-(2-Nitrophenoxy)oxetane powder has turned from pale yellow to a dark brown color. Is it still usable? Causality: Discoloration is a hallmark of nitroaromatic photodegradation. When exposed to ambient or UV light, the nitro group undergoes photochemical reduction and cross-linking, forming complex, highly conjugated polymeric mixtures,[2]. Action: Do not use. The compound has degraded. Ensure future batches are stored in amber vials and handled under subdued lighting.

Q2: I observed unexpected peaks in my 1H-NMR spectrum suggesting the oxetane ring has opened, but I stored the bulk powder perfectly at 4°C. What happened? Causality: The most common culprit is the NMR solvent itself. Chloroform-d (CDCl₃) slowly degrades over time in the presence of light and oxygen to form deuterium chloride (DCl) and phosgene. The extreme acid-sensitivity of the strained 4-membered oxetane ring means that even trace DCl will protonate the oxetane oxygen, triggering rapid ring-opening to a 1,3-diol derivative[1]. Action: This is likely a false positive for bulk degradation. Re-run the NMR using CDCl₃ that has been freshly passed through a plug of basic alumina, or switch to a non-acidic solvent like DMSO-d₆ or CD₃CN.

Q3: Can I use acidic conditions during the workup of reactions involving this compound? Causality: No. While the oxetane core is generally stable to basic and neutral conditions, aqueous acidic workups (e.g., 1M HCl washes) will rapidly hydrolyze the ring[1],[3]. Action: Use saturated aqueous NaHCO₃ or brine for washing. If an acidic environment is absolutely required for a subsequent reaction step, the oxetane moiety must be considered incompatible unless the acid is extremely weak and carefully controlled.

Part 3: Diagnostic Workflows & Degradation Pathways

Degradation_Pathways Intact 3-(2-Nitrophenoxy)oxetane (Intact Compound) Acid Trace Acid (H+) Moisture Intact->Acid Light UV / Ambient Light (hv) Intact->Light RingOpen Ring-Opened Products (e.g., 1,3-diol derivatives) Acid->RingOpen Protonation & Nucleophilic Attack PhotoDeg Photodegradation Products (Conjugated polymers/brown solid) Light->PhotoDeg Photochemical Reduction

Mechanistic degradation pathways of 3-(2-Nitrophenoxy)oxetane via acid and light exposure.

Troubleshooting_Workflow Start Visual Inspection of Compound ColorCheck Is the solid discolored (dark yellow or brown)? Start->ColorCheck PhotoFail Photodegradation Confirmed. Discard batch. ColorCheck->PhotoFail Yes NMRCheck Run 1H-NMR in Base-Washed CDCl3 ColorCheck->NMRCheck No NMRResult Are oxetane ring protons (~4.8 ppm) absent? NMRCheck->NMRResult AcidFail Acid-Catalyzed Ring Opening. Discard batch. NMRResult->AcidFail Yes Success Compound Intact. Proceed with experiment. NMRResult->Success No

Diagnostic workflow for verifying the structural integrity of 3-(2-Nitrophenoxy)oxetane.

Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Acid-Free NMR Samples (Self-Validating System)

Objective: Prevent false-positive degradation readings by neutralizing acidic NMR solvents prior to analysis.

  • Column Preparation: Pack a small glass Pasteur pipette with a glass wool plug.

  • Stationary Phase: Add 1.5 inches of activated Basic Alumina (Brockmann Grade I).

  • Elution: Elute 1-2 mL of CDCl₃ through the plug directly into a clean, dry glass vial. (Expert Insight: This physically removes trace DCl generated by solvent photolysis, isolating the variable of in-tube degradation).

  • Dissolution: Dissolve 5-10 mg of 3-(2-Nitrophenoxy)oxetane in 0.6 mL of the filtered CDCl₃.

  • Analysis: Transfer to an NMR tube and acquire the 1H-NMR spectrum immediately. Confirm structural integrity by the presence of intact oxetane multiplets at ~4.7-5.0 ppm.

Protocol 2: Long-Term Storage and Aliquoting

Objective: Maintain an anhydrous, dark environment to prevent hydrolysis and photodegradation.

  • Equilibration: Upon receipt, equilibrate the sealed vial to room temperature in a desiccator for 30 minutes before opening. (Expert Insight: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating slow hydrolysis).

  • Handling: Under subdued lighting, transfer the required mass using a static-free spatula.

  • Purging: Purge the primary vial with a gentle stream of dry Argon or Nitrogen gas for 10 seconds to displace oxygen and atmospheric moisture.

  • Sealing: Seal the vial with Parafilm, place it inside a secondary light-proof container (or wrap tightly in aluminum foil), and store at 2–8 °C.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

3-(2-Nitrophenoxy)oxetane proper disposal procedures

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-(2-Nitrophenoxy)oxetane in professional research and drug development laboratories. Chemical Profile &...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-(2-Nitrophenoxy)oxetane in professional research and drug development laboratories.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the structural liabilities of the molecule. 3-(2-Nitrophenoxy)oxetane contains two highly reactive functional groups: a strained four-membered ether ring (oxetane) and a nitroaromatic system [1].

  • Oxetane Ring: Susceptible to acid-catalyzed ring-opening and polymerization.

  • Nitroaromatic Group: Potentially reactive with strong reducing agents and can act as an energetic pharmacophore if subjected to extreme thermal stress in confined environments.

Table 1: Quantitative & Logistical Chemical Profile

ParameterSpecificationOperational Implication
Chemical Name 3-(2-Nitrophenoxy)oxetaneNomenclature for waste labeling.
CAS Number 1356114-34-5Required for regulatory tracking and manifests.
Molecular Formula C9H9NO4Indicates high carbon/oxygen content; highly combustible.
Primary Hazards Skin/Eye Irritant, Environmental HazardMandates standard PPE (nitrile gloves, lab coat, safety goggles).
Incompatibilities Strong acids, strong bases, reducing agentsDictates strict segregation during waste accumulation.

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology outlines the self-validating system for disposing of 3-(2-Nitrophenoxy)oxetane. This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) principles and standard professional laboratory safety guidelines [2].

Step 1: Point-of-Generation Segregation

  • Action: Isolate 3-(2-Nitrophenoxy)oxetane waste from general aqueous waste, strong mineral acids, and reducing agents.

  • Causality: Mixing this compound with strong Lewis or Brønsted acids can trigger an exothermic ring-opening polymerization of the oxetane moiety. Mixing with reducing agents (e.g., sodium borohydride) can cause uncontrolled reduction of the nitro group, potentially leading to rapid gas evolution and pressure buildup.

Step 2: Containerization

  • Action: Collect the waste in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) or amber glass carboy.

  • Causality: HDPE and glass are inert to both the ether and nitroaromatic components of the molecule, preventing container degradation and subsequent leaks.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in a designated SAA within secondary containment (e.g., a polyethylene spill tray) inside a continuously ventilated area.

  • Causality: Secondary containment traps 100% of the container's volume in the event of a primary fracture, preventing environmental release and facility contamination. Continuous ventilation mitigates the accumulation of any volatile organic solvent vapors used alongside the compound.

Step 4: Labeling and Inventory Tracking

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "3-(2-Nitrophenoxy)oxetane", the CAS number (1356114-34-5), and the primary hazard (e.g., "Toxic/Irritant", "Flammable" if dissolved in organic solvent).

  • Causality: Accurate labeling prevents dangerous downstream mixing by waste handlers and fulfills legal requirements for "cradle-to-grave" chemical tracking [2].

Step 5: Final Disposition via Licensed Contractor

  • Action: Transfer the waste to the facility's central accumulation area for pickup by a licensed hazardous waste disposal contractor. The required disposal method is high-temperature incineration .

  • Causality: High-temperature incineration (typically >1000°C) completely oxidizes the carbon skeleton and the nitro group, breaking the molecule down into simple, scrubbable gases (CO2, H2O, NOx). This prevents the biologically active oxetane derivative from entering the water table or soil.

Workflow Visualization

G Gen 1. Waste Generation (Fume Hood / Bench) Seg 2. Chemical Segregation (Isolate from Acids/Reducers) Gen->Seg Cont 3. Containerization (HDPE or Glass Vessel) Seg->Cont SAA 4. Satellite Accumulation (Secondary Containment) Cont->SAA Disp 5. Final Disposition (High-Temp Incineration) SAA->Disp

Standard laboratory disposal workflow for 3-(2-Nitrophenoxy)oxetane.

References

  • NextSDS Chemical Database . "3-(2-Nitrophenoxy)oxetane — Chemical Substance Information." NextSDS, 2026. Available at:[Link]

  • National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

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